龙胆糖基夹竹桃苷

描述

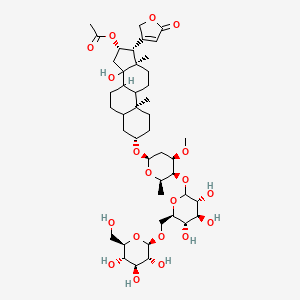

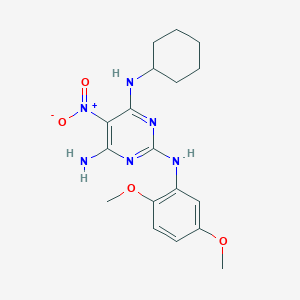

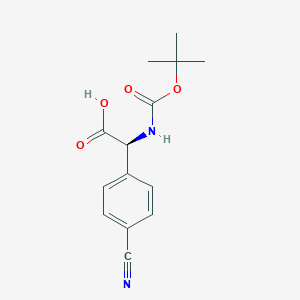

Gentiobiosyloleandrin is a natural product derived from plant sources . It has an empirical formula of C44H68O19 and a molecular weight of 901.00 . It is typically in solid form .

Molecular Structure Analysis

The molecular structure of Gentiobiosyloleandrin is complex, with an empirical formula of C44H68O19 . Detailed structural analysis would typically involve techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . Unfortunately, specific details about the molecular structure analysis of Gentiobiosyloleandrin are not available in the retrieved resources.Physical And Chemical Properties Analysis

Gentiobiosyloleandrin is a solid substance . Its boiling point is predicted to be 996.6±65.0 °C, and its density is predicted to be 1.44±0.1 g/cm3 . It is typically stored at -20°C .科学研究应用

龙胆糖基夹竹桃苷在植物发育中的作用

龙胆糖基夹竹桃苷和相关糖苷已在各种植物中被发现,它们有助于植物的发育和化学防御机制。对夹竹桃叶的研究发现了龙胆糖基苦参苷和龙胆糖基博蒙苷,以及主要的皂苷龙胆糖基夹竹桃苷。这些化合物是一组极性糖苷的一部分,对植物的生物活性至关重要 (Abe 和 Yamauchi,1992)。此外,相关化合物龙胆糖在龙胆科植物果实成熟和芽休眠释放等植物发育过程中的作用已得到研究,突出了这些糖苷在植物生物学中的重要性 (Takahashi 等,2018)。

龙胆糖基夹竹桃苷在治疗研究中的作用

虽然对龙胆糖基夹竹桃苷在治疗背景下的直接相关研究有限,但对相关糖苷的研究为潜在应用提供了见解。例如,从龙胆根和苦苣草中分离出的各种糖苷在大鼠模型中显示出显着的胃保护作用,表明这些化合物在治疗胃溃疡中具有治疗潜力 (Niiho 等,2006)。

安全和危害

作用机制

Target of Action

Gentiobiosyloleandrin, also known as Oleandrigenin beta-neritrioside, is a cardiac glycoside . Its primary targets are the Na,K-ATPase enzymes . These enzymes play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.

Mode of Action

Gentiobiosyloleandrin interacts with its targets by inhibiting the Na,K-ATPase enzymes . This inhibition disrupts the ion balance within the cell, leading to an increase in intracellular sodium levels. The sodium-calcium exchanger then works to restore this balance, resulting in an influx of calcium ions. The elevated intracellular calcium levels trigger various cellular responses, including increased contractility in cardiac cells .

Biochemical Pathways

The inhibition of Na,K-ATPase by Gentiobiosyloleandrin affects several biochemical pathways. One of the key pathways is the calcium signaling pathway . The increased intracellular calcium levels can activate various calcium-dependent signaling pathways, leading to changes in gene expression and cellular function .

Pharmacokinetics

The pharmacokinetics of Gentiobiosyloleandrin involves its absorption, distribution, metabolism, and excretion (ADME). As a lipid-soluble compound, Gentiobiosyloleandrin is rapidly absorbed and widely distributed in the body . It is metabolized into Oleandrigenin, its aglycone form

Result of Action

The result of Gentiobiosyloleandrin’s action at the molecular and cellular level is an increase in the contractility of cardiac cells, making it potentially useful in the treatment of heart failure . It also exhibits various toxicities, especially cardiotoxicity, which can be fatal .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Gentiobiosyloleandrin. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Furthermore, individual factors such as age, sex, genetic makeup, and health status can influence its pharmacokinetics and pharmacodynamics .

属性

IUPAC Name |

[(3S,10S,13R,16S,17R)-14-hydroxy-3-[(2R,4R,5S,6R)-4-methoxy-6-methyl-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H68O19/c1-19-39(63-41-38(53)36(51)34(49)29(62-41)18-57-40-37(52)35(50)33(48)28(16-45)61-40)26(55-5)14-31(58-19)60-23-8-10-42(3)22(13-23)6-7-25-24(42)9-11-43(4)32(21-12-30(47)56-17-21)27(59-20(2)46)15-44(25,43)54/h12,19,22-29,31-41,45,48-54H,6-11,13-18H2,1-5H3/t19-,22?,23+,24?,25?,26-,27+,28-,29-,31+,32+,33-,34-,35+,36+,37-,38-,39+,40-,41?,42+,43-,44?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZLCDIEFSFXDK-DUFUQXSKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3(C(C2)CCC4C3CC[C@]5(C4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)OC7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H68O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904193 | |

| Record name | Oleandrigenin β-neritrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

901.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gentiobiosyloleandrin | |

CAS RN |

53270-25-0 | |

| Record name | Oleandrigenin β-neritrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2895156.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2895158.png)

![4-Chlorobenzyl 2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfone](/img/structure/B2895163.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2895164.png)

![NCGC00347551-02_C23H31NO5_(2R,2'R,4a'S,6'S,7'R,8a'S)-4,6',7'-Trihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one](/img/structure/B2895175.png)